3-(4-Hydroxy-1-naphthalenyl)-2-propenoic acid

Vue d'ensemble

Description

The compound “4-Hydroxy-1-naphthaldehyde” is closely related to your query . It has a linear formula of HOC10H7CHO and a molecular weight of 172.18 . It’s used in the preparation of racemic 1- and 2-naphthol analogues of tyrosine .

Molecular Structure Analysis

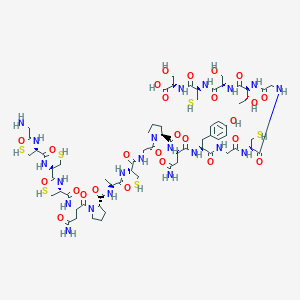

The molecular structure of a related compound, “4-Hydroxy-1-naphthaldehyde”, can be represented by the SMILES string Oc1ccc(C=O)c2ccccc12 .Physical And Chemical Properties Analysis

The related compound “4-Hydroxy-1-naphthaldehyde” has a melting point of 179-182 °C . Another related compound, “1,1-Dimethylethyl 3-hydroxy-3-(4-hydroxy-1-naphthalenyl)-1-piperidinecarboxylate”, has a boiling point of 530.6±50.0 °C and a density of 1.240±0.06 g/cm3 .Applications De Recherche Scientifique

Inhibition of IL-1 Generation

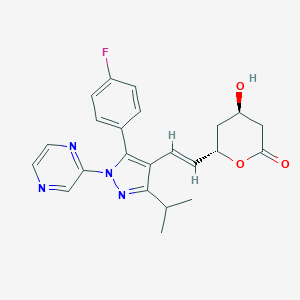

A series of 3-(4-hydroxy-1-naphthalenyl)-2-propenoic acids has been synthesized and evaluated for their ability to inhibit IL-1 generation. Studies using both in vitro systems with human monocytes and rat exudate macrophages, as well as in vivo rat models, revealed potent inhibition of IL-1 generation. This research identifies specific structural features that enhance this inhibitory effect, such as the presence of 3-alkoxy, 5-alkyl, and 4-hydroxy substituents on the naphthalene ring. One compound, in particular, demonstrated significant inhibitory activity in a rat model following oral administration, indicating potential applications in anti-inflammatory therapies (Tanaka et al., 1992).

Synthesis of Anti-Inflammatory Precursors

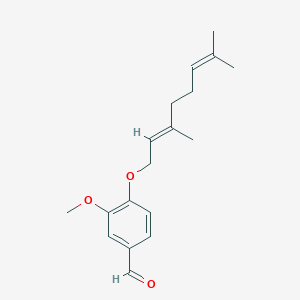

Research on the synthesis of 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor to the anti-inflammatory drug naproxen, has been conducted. The synthesis process involves several steps, including palladium-catalyzed reactions and regioselective addition, highlighting the compound's importance in the development of pharmaceuticals (Hiyama et al., 1990).

Photolabile Protection of Biochemicals

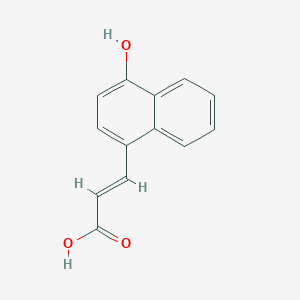

3-Hydroxy-2-naphthalenemethanol has been investigated for its potential as a photolabile protecting group for alcohols, phenols, and carboxylic acids. This research demonstrates that irradiation leads to the fast release of substrates, with good quantum and chemical yields, suggesting applications in controlled release and protection strategies in biochemical research (Kulikov et al., 2008).

Quantification of Polyphenols

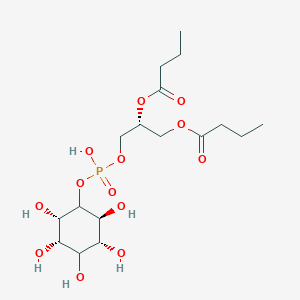

The Fe(III)/3-hydroxy-4-nitroso-2,7-naphthalenedisulfonic acid complexes have been critically studied for quantifying polyphenols in medicinal plants. This method, based on the reduction of Fe(III) to Fe(II) and the formation of complexes, has implications for accurately measuring polyphenol content, which is vital in evaluating the therapeutic potential of plant extracts (da Silva et al., 2013).

Safety and Hazards

Propriétés

IUPAC Name |

(E)-3-(4-hydroxynaphthalen-1-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-12-7-5-9(6-8-13(15)16)10-3-1-2-4-11(10)12/h1-8,14H,(H,15,16)/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNMRKUFLPDHHHD-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CC=C2O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Hydroxy-1-naphthalenyl)-2-propenoic acid | |

CAS RN |

150863-83-5 | |

| Record name | 3-(4-Hydroxy-1-naphthalenyl)-2-propenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150863835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(4-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B233862.png)

![[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate](/img/structure/B233893.png)

![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B233896.png)

![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B233902.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,2-dimethylpropanamide](/img/structure/B233909.png)

![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B233913.png)

![2,3-Dihydro-1,4-benzodioxin-3-ylmethyl 2-[4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl]acetate](/img/structure/B233916.png)

![5-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]nicotinamide](/img/structure/B233934.png)

![2-(4-isopropylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233948.png)